

2-Chloropentan-3-one versus other alpha-haloketones

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Compound Focus: 2-Chloropentan-3-one

CAS No.: 17042-21-6

Cat. No.: S784957

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Quantitative Data Summary

The table below lists experimental data found in the search results for **2-chloropentan-3-one** and other alpha-haloketones.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Experimental Data	Source/Application
2-Chloropentan-3-one	17042-21-6	C ₅ H ₉ ClO	120.58	Yield: 80% (synthesis); contains ~5% 2,4-dichloro byproduct [1]	[4+3] cycloaddition with furan in water [1]
3-Chlorobutan-2-one (model substrate)	-	-	-	diastereomeric ratio (dr): 52:48 to 94:6; ee: up to 90% for <i>anti</i> isomer [2]	Stereoselective alkylation with phenylacetylene [2]
Various α -Haloketones (e.g., from 3-phenyl-1H-	-	-	-	Used in cyclocondensation; specific yields not	Synthesis of thiazolo[3,2-b][1,2,4]triazoles [3]

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[1,2,4]triazole-5-thione)				provided in excerpt [3]	

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results.

Synthesis of 2-Chloropentan-3-one [1]

This procedure from *Organic Syntheses* is a reliable and scalable method.

- **Objective:** To prepare **2-chloropentan-3-one** from pentan-3-one.
- **Materials:**
 - Pentan-3-one (1, 0.80 mol)
 - Sulfuryl chloride (1.1 equiv, 0.88 mol)
 - Carbon tetrachloride (200 mL) as solvent
- **Procedure:**
 - Add pentan-3-one and CCl₄ to a 500 mL two-necked flask equipped with a reflux condenser and an addition funnel.
 - Heat the mixture to 45°C in an oil bath.
 - Add sulfuryl chloride dropwise over 2 hours.
 - Stir the resulting mixture for 3 hours at 45°C.
 - Remove CCl₄ by distillation under atmospheric pressure.
 - Purify the residue by distillation under reduced pressure. The product boils at **80–102°C at 62 mmHg**.
- **Notes:** The product is a pale yellow liquid and must be stored in a refrigerator. The NMR data is described in the cited literature [1].

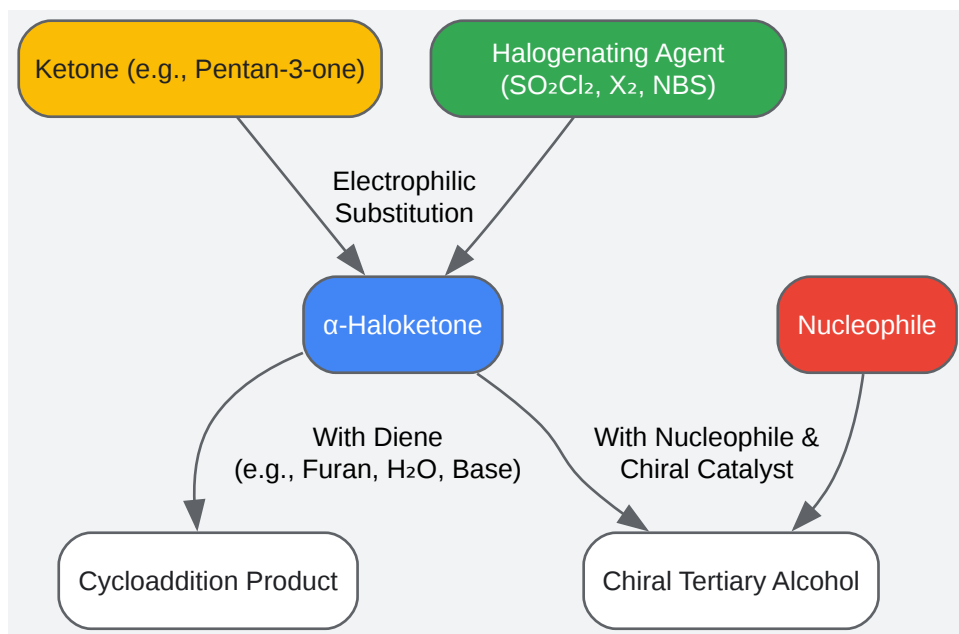
Stereoselective Alkynylation of α -Chloroketones [2]

This protocol describes a diastereo- and enantioselective reaction, which is highly relevant for drug development.

- **Objective:** To add phenylacetylene to racemic α -chloroketones to form chiral tertiary propargylic alcohols.
- **Materials:**
 - Racemic α -chloroketone (e.g., 3-chlorobutan-2-one, 1 equiv)
 - Phenylacetylene (3 equiv)
 - Dimethylzinc (Me_2Zn , 3-4.5 equiv)
 - Chiral (R,R)-Salen ligand (20-30 mol%)
 - Toluene (1-1.5 mL per mmol of substrate)
- **Procedure:**
 - Under strictly anhydrous conditions and nitrogen, add Me_2Zn and phenylacetylene to toluene in a flask and stir for 10 minutes.
 - Add the chiral Salen ligand and stir the mixture for 5-10 minutes.
 - Finally, add the α -chloroketone.
 - Stir the reaction at **-20°C for 60 hours** for high enantioselectivity. (The high reactivity of α -chloroketones allows the reaction to proceed at this low temperature).
 - Monitor the reaction by TLC. Quench with water after completion.
- **Notes:** The diastereomeric ratio (dr) is determined by (^1H)-NMR of the crude mixture. The enantiomeric excess (ee) is highly dependent on temperature and conversion; stopping the reaction at 60 hours at -20°C is critical for high ee, albeit with moderate yield (25%) [2].

Synthesis and Reaction Workflow

The following diagram illustrates the general workflow for synthesizing and applying alpha-haloketones, based on the protocols from the search results.



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Key Characteristics and Research Context

To help frame your comparison, here are some general properties and research contexts for alpha-haloketones.

- **General Properties:** The alpha-halo group and the carbonyl group are both electron-withdrawing. This makes the alpha-hydrogens acidic and creates two electrophilic sites (the carbonyl carbon and the alpha-carbon), making them versatile alkylating agents and synthetic intermediates [4].
- **Utility in Synthesis:** A key application is the **synthesis of heterocycles**, which are crucial structures in pharmaceuticals and agrochemicals. Alpha-haloketones readily react with nucleophiles like sulfur, nitrogen, and oxygen to construct rings such as thiazoles and pyrroles [3] [4].
- **Mechanistic Insight:** Recent research investigates the fundamental reactivity of alpha-haloketones. A 2025 study provides mechanistic insights into the **regioselectivity of their halogenation** in acetic acid, which is critical for controlling reaction outcomes [5].

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